

A Researcher's Guide to Identifying Cross-Linked Peptides Using Mass Spectrometry

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For researchers, scientists, and drug development professionals navigating the complex landscape of structural proteomics, cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate protein-protein interactions and map protein topologies. This guide provides an objective comparison of common XL-MS methodologies, supported by experimental data, to aid in the selection of the most appropriate workflow for your research needs.

Introduction to Cross-Linking Mass Spectrometry

Chemical cross-linking coupled with mass spectrometry (XL-MS) is a technique used to identify amino acid residues in close proximity within a protein or protein complex.^[1] The general workflow involves covalently linking interacting proteins using a chemical cross-linker, followed by enzymatic digestion of the protein complex into a mixture of linear and cross-linked peptides. This complex mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked peptides, providing distance constraints that can be used to model the three-dimensional structure of the protein or complex.^[1]

However, the identification of cross-linked peptides presents significant challenges due to their low abundance in the peptide mixture and the complex fragmentation patterns observed in their tandem mass spectra. To address these challenges, a variety of cross-linking reagents, enrichment strategies, mass spectrometric fragmentation techniques, and data analysis software have been developed.

Comparing Cross-Linking Reagents: A Head-to-Head Look

The choice of cross-linking reagent is a critical first step in an XL-MS experiment. Reagents can be broadly categorized as non-cleavable or MS-cleavable, with each type offering distinct advantages and disadvantages.

Non-Cleavable vs. MS-Cleavable Cross-Linkers

Non-cleavable cross-linkers, such as Bis(sulfosuccinimidyl)suberate (BS3) and its membrane-permeable analog Disuccinimidyl suberate (DSS), form stable covalent bonds that are not intentionally broken during mass spectrometric analysis. In contrast, MS-cleavable cross-linkers, like Disuccinimidyl sulfoxide (DSSO) and Disuccinimidyl dibutyric urea (DSBU), contain a labile bond that can be selectively fragmented in the gas phase during tandem mass spectrometry.^{[2][3]} This cleavage simplifies the resulting tandem mass spectra, as the two constituent peptides of a cross-link can be analyzed independently.^{[1][2]}

Experimental data suggests that MS-cleavable cross-linkers can significantly increase the number of identified cross-links. In a study comparing DSSO and BS3 on an E. coli lysate, DSSO resulted in more than double the number of identified heteromeric cross-linked-peptide-to-spectrum matches (CSMs) (7,316 with DSSO vs. 3,308 with BS3).^[2]

Cross-Linker Type	Advantages	Disadvantages
Non-Cleavable (e.g., BS3, DSS)	Simpler chemistry, well-established protocols.	Complex MS/MS spectra, computationally intensive data analysis.
MS-Cleavable (e.g., DSSO, DSBU)	Simplified MS/MS spectra, improved identification confidence. ^{[1][2]}	Potentially more complex chemistry, requires specific data acquisition and analysis strategies.

Fragmentation Techniques: Unraveling the Cross-Linked Peptides

The fragmentation method used in the mass spectrometer plays a pivotal role in the successful identification of cross-linked peptides. The most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).

- Collision-Induced Dissociation (CID) is a widely used, robust fragmentation method that primarily cleaves the peptide backbone at the amide bonds.
- Higher-Energy Collisional Dissociation (HCD) is a beam-type CID method that often results in a greater number of fragment ions, particularly in the low m/z range.[1]
- Electron-Transfer Dissociation (ETD) is a non-ergodic fragmentation technique that is particularly effective for highly charged peptides and can preserve post-translational modifications.[4]

Studies comparing these methods have shown that their effectiveness can depend on the specific characteristics of the cross-linked peptides, such as their charge state. For ubiquitylated peptides, which share similarities with cross-linked peptides in terms of their branched nature and often higher charge states, ETD has been shown to outperform CID and HCD, leading to a nearly two-fold increase in the number of identified ubiquitylation sites.[4] For DSSO cross-linked peptides, a combination of CID for the initial cleavage of the cross-linker followed by HCD or ETD for sequencing the individual peptides has proven to be an effective strategy.[5] A stepped-HCD approach has also been shown to be a simple and effective method for analyzing MS-cleavable cross-linkers.[2][3]

Fragmentation Method	Best Suited For	Advantages	Disadvantages
CID	General purpose, lower charge state precursors.	Robust and widely available.	Can be less effective for larger, highly charged cross-linked peptides.
HCD	Good for generating low m/z fragment ions.	Provides high-resolution fragment ion spectra in Orbitrap instruments.	May not be as effective as ETD for preserving labile modifications.
ETD	Highly charged precursors, peptides with labile modifications. [4]	Preserves post-translational modifications and provides complementary fragmentation to CID/HCD.	Can be less efficient for lower charge state peptides.

Data Analysis Software: From Spectra to Structures

The final and arguably most complex step in the XL-MS workflow is the computational analysis of the acquired mass spectrometry data to identify the cross-linked peptides. A variety of software packages are available, each employing different algorithms to tackle this challenge.

A benchmarking study using a synthetic peptide library with known cross-links provided a head-to-head comparison of several popular search engines.[\[6\]](#) The results, summarized below, highlight the variability in performance between different software packages.

Software	Cross-Linker Type	Correct CSMs (at 5% est. FDR)	Incorrect CSMs (at 5% est. FDR)	Calculated FDR (%)
pLink	Non-cleavable (DSS)	443	20	4.3
StavroX	Non-cleavable (DSS)	387	20	4.9
Xi	Non-cleavable (DSS)	428	20	4.5
MeroX (Rise mode)	MS-cleavable (DSBU)	140	1	0.7
MeroX (RiseUP mode)	MS-cleavable (DSBU)	162	153	49
XlinkX	MS-cleavable (DSBU)	128	62	33

CSM: Cross-linked-peptide-to-spectrum match. Data adapted from Beveridge et al., 2020.[6]

This data underscores the importance of carefully selecting a data analysis tool and being aware of the potential for false discoveries.

Experimental Protocols

General Workflow for Cross-Linking Mass Spectrometry



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A generalized workflow for identifying cross-linked peptides.

Protocol for Cross-Linking with BS3

- **Sample Preparation:** Ensure the protein sample is in an amine-free buffer (e.g., PBS or HEPES) at a pH between 7.0 and 8.5.^[7] The protein concentration should be in the low micromolar range to minimize intermolecular cross-linking.^[8]
- **Cross-Linker Preparation:** Prepare a fresh stock solution of BS3 in the reaction buffer.^[7]
- **Cross-Linking Reaction:** Add the BS3 solution to the protein sample to achieve the desired final concentration. A 5- to 50-fold molar excess of cross-linker over protein is a common starting point.^[8] Incubate the reaction at room temperature for 30-60 minutes.^[9]
- **Quenching:** Terminate the reaction by adding a quenching buffer containing a primary amine, such as Tris or ammonium bicarbonate, to a final concentration of 20-50 mM.^[9]
- **Sample Processing for MS Analysis:** The cross-linked sample can be run on an SDS-PAGE gel, and the band corresponding to the cross-linked complex can be excised for in-gel digestion. Alternatively, the sample can be digested in-solution.^[8]
- **Enrichment (Optional but Recommended):** To increase the identification rate of cross-linked peptides, an enrichment step such as size exclusion chromatography (SEC) can be performed to separate the larger cross-linked peptides from the more abundant linear peptides.^{[10][11]}

Protocol for Analysis of DSSO Cross-Linked Peptides

- **Cross-Linking:** Follow a similar protocol as for BS3, but note that DSSO is not water-soluble and should be dissolved in an organic solvent like DMSO before being added to the aqueous reaction buffer.^[7]
- **LC-MS/MS Analysis:** A common method for analyzing DSSO cross-linked peptides is a data-dependent acquisition strategy that utilizes a stepped HCD fragmentation.^{[2][3]} Alternatively, an MS2-MS3 approach can be employed where an initial low-energy CID fragmentation cleaves the DSSO linker, and subsequent MS3 scans with HCD or ETD are used to sequence the individual peptides.^[5]

- Data Analysis: Use a search engine that is specifically designed to handle MS-cleavable cross-linkers, such as MeroX or XlinkX. These programs can recognize the characteristic signature of the cleaved cross-linker in the MS/MS spectra.[6]

Conclusion

The field of XL-MS is rapidly evolving, with continuous advancements in cross-linking chemistry, mass spectrometry instrumentation, and computational analysis tools. For researchers venturing into this area, a thorough understanding of the available options is crucial for designing experiments that will yield high-quality, reliable data. By carefully considering the choice of cross-linker, fragmentation method, and data analysis software, it is possible to successfully navigate the complexities of XL-MS and gain valuable insights into the structure and function of proteins and their interaction networks.

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